2-(4-Aminostyryl)quinolin-4-amine
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Overview
Description
2-(4-Aminostyryl)quinolin-4-amine is a compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The compound this compound is of particular interest due to its unique structural features and potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Aminostyryl)quinolin-4-amine typically involves the reaction of 4-aminoquinoline with a suitable styryl derivative. One common method involves the use of a Friedländer synthesis, where aniline derivatives react with carbonyl compounds in the presence of acidic or basic catalysts to form quinoline derivatives . Another approach involves the use of transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, to introduce the styryl group onto the quinoline scaffold .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous-flow reactors and green chemistry principles to minimize waste and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(4-Aminostyryl)quinolin-4-amine can undergo various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into its corresponding dihydroquinoline derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinoline compounds .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-(4-Aminostyryl)quinolin-4-amine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the PI3K/AKT/mTOR signaling pathway, which is involved in cell proliferation and survival . The compound can also bind to DNA and interfere with its replication and transcription processes, leading to cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(4-Aminostyryl)quinolin-4-amine include other quinoline derivatives such as:
- 2-chloro-8-methyl-N-(quinolin-5-yl)quinolin-4-amine
- 4-aminoquinoline derivatives
- Quinolin-2(1H)-ones
Uniqueness
What sets this compound apart from these similar compounds is its unique styryl group, which imparts distinct photophysical properties and enhances its biological activity. This makes it a valuable compound for applications in biological imaging and as a potential therapeutic agent .
Properties
Molecular Formula |
C17H15N3 |
---|---|
Molecular Weight |
261.32 g/mol |
IUPAC Name |
2-[(E)-2-(4-aminophenyl)ethenyl]quinolin-4-amine |
InChI |
InChI=1S/C17H15N3/c18-13-8-5-12(6-9-13)7-10-14-11-16(19)15-3-1-2-4-17(15)20-14/h1-11H,18H2,(H2,19,20)/b10-7+ |
InChI Key |
XYYWQTBWIXUPCZ-JXMROGBWSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)/C=C/C3=CC=C(C=C3)N)N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C=CC3=CC=C(C=C3)N)N |
Origin of Product |
United States |
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